molecular formula C15H14N2O2 B108679 2-Dimethylamino-7-nitrofluorene CAS No. 19221-04-6

2-Dimethylamino-7-nitrofluorene

Cat. No.: B108679
CAS No.: 19221-04-6
M. Wt: 254.28 g/mol
InChI Key: DMEKUKDWAIXWSL-UHFFFAOYSA-N
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Description

2-Dimethylamino-7-nitrofluorene is an organic compound with the molecular formula C15H14N2O2. It is a derivative of fluorene, characterized by the presence of a dimethylamino group at the 2-position and a nitro group at the 7-position. This compound is known for its unique photophysical properties and has been widely studied for its applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylamino-7-nitrofluorene typically involves the nitration of 2-dimethylaminofluorene. The process begins with the preparation of 2-dimethylaminofluorene, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Dimethylamino-7-nitrofluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Dimethylamino-7-nitrofluorene has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Amino-7-nitrofluorene
  • 2-Chloro-7-nitrofluorene
  • 2-Acetamido-7-nitrofluorene

Comparison: 2-Dimethylamino-7-nitrofluorene is unique due to its strong electron-donating dimethylamino group, which enhances its fluorescence and solvatochromic properties compared to other similar compounds. This makes it particularly useful in applications requiring high sensitivity and specificity, such as in biological labeling and optoelectronic devices .

Properties

IUPAC Name

N,N-dimethyl-7-nitro-9H-fluoren-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-16(2)12-3-5-14-10(8-12)7-11-9-13(17(18)19)4-6-15(11)14/h3-6,8-9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEKUKDWAIXWSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396072
Record name 2-DIMETHYLAMINO-7-NITROFLUORENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19221-04-6
Record name 2-DIMETHYLAMINO-7-NITROFLUORENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-Dimethylamino-7-nitrofluorene (DMANF) useful in studying solvent properties?

A: DMANF exhibits positive solvatochromism, meaning its UV-visible absorption spectrum shifts depending on the solvent's polarity. This property makes DMANF a sensitive probe for assessing a solvent's dipolarity/polarizability (SPP). Researchers have used DMANF to establish an SPP scale for various solvents, including alcohols and even the gas phase []. This scale is useful for understanding and predicting solvent effects in various chemical processes.

Q2: How does the structure of DMANF influence its excited-state dynamics?

A: DMANF, like its analog 2-amino-7-nitrofluorene (ANF), undergoes unique excited-state dynamics. Upon photoexcitation, both molecules experience a charge transfer process leading to a highly dipolar excited singlet state (S1). This charge transfer triggers two main relaxation pathways: dipolar solvation and conformational relaxation. Notably, the conformational relaxation involves twisting the nitro group orthogonal to the aromatic plane []. This twisting motion, observed to be friction-affected and diffusive, does not involve further charge transfer and is a key characteristic of DMANF's excited-state behavior.

Q3: How does DMANF compare to other solvent polarity scales?

A: The SPP scale derived from DMANF and its homomorph 2-fluoro-7-nitrofluorene (FNF) correlates well with established solvent polarity scales, particularly for nonprotic solvents []. These include Kosower's Z, Dimroth and Reichardt's ET(30), Brooker's χR, Dong and Winnick's Py, Kamlet, Abboud, and Taft's π*, and Drago's S′ scale. The advantage of the DMANF/FNF-based scale lies in its derivation from electronic transitions, offering a potentially more accurate description of solvent effects relevant to spectroscopic techniques and other chemical processes.

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